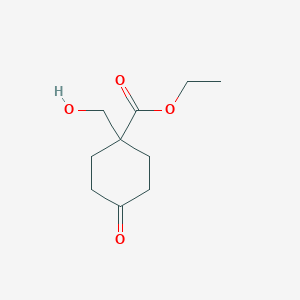
Ethyl 1-(hydroxymethyl)-4-oxocyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(hydroxymethyl)-4-oxocyclohexanecarboxylate is an organic compound with a complex structure that includes a cyclohexane ring, a hydroxymethyl group, an oxo group, and an ethyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(hydroxymethyl)-4-oxocyclohexanecarboxylate typically involves the reaction of cyclohexanone with formaldehyde and ethyl chloroformate. The reaction proceeds through a series of steps, including nucleophilic addition, esterification, and oxidation. The reaction conditions often require the use of catalysts such as acids or bases to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 1-(hydroxymethyl)-4-oxocyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 1-(carboxymethyl)-4-oxocyclohexanecarboxylic acid.
Reduction: Formation of Ethyl 1-(hydroxymethyl)-4-hydroxycyclohexanecarboxylate.
Substitution: Formation of various substituted esters or amides.
Aplicaciones Científicas De Investigación
Ethyl 1-(hydroxymethyl)-4-oxocyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 1-(hydroxymethyl)-4-oxocyclohexanecarboxylate depends on its specific application. In drug development, it may act as a prodrug that undergoes enzymatic conversion to release the active compound. The molecular targets and pathways involved can vary, but they often include interactions with enzymes or receptors that mediate the compound’s biological effects.
Comparación Con Compuestos Similares
Ethyl 1-(hydroxymethyl)-4-oxocyclohexanecarboxylate can be compared with similar compounds such as:
Ethyl 4-oxocyclohexanecarboxylate: Lacks the hydroxymethyl group, which may affect its reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its physical and chemical properties.
Cyclohexanone derivatives: Various derivatives with different substituents on the cyclohexane ring, each with unique reactivity and applications.
Propiedades
Fórmula molecular |
C10H16O4 |
|---|---|
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
ethyl 1-(hydroxymethyl)-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-2-14-9(13)10(7-11)5-3-8(12)4-6-10/h11H,2-7H2,1H3 |
Clave InChI |
GVWGADAWRSJKLF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CCC(=O)CC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


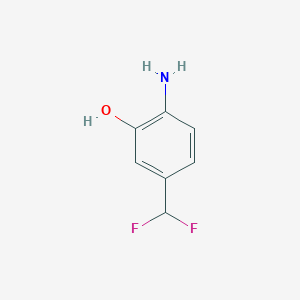
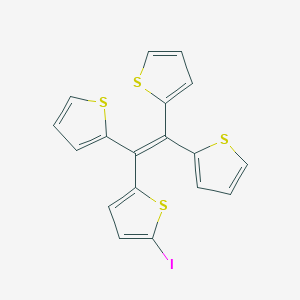
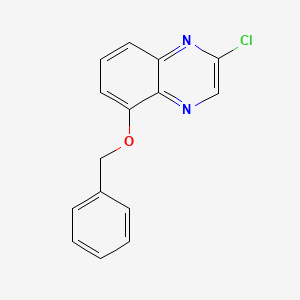
![3-(2-Chlorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13028649.png)


![(3R)-7-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13028666.png)
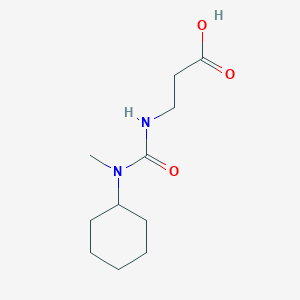
![2-(1H-Benzo[d][1,2,3]triazol-6-yl)-2-oxoacetic acid](/img/structure/B13028673.png)
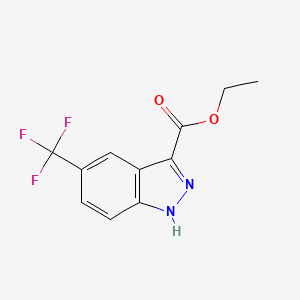
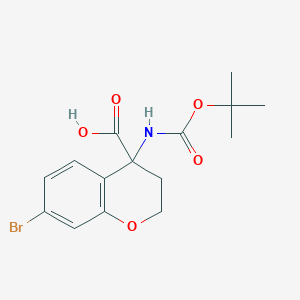

![2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B13028698.png)
![2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one](/img/structure/B13028699.png)
